2,3-Dihydroxybenzoic Acid (2,3-DHBA): Structure, Properties, and Pharmaceutical Applications
2,3-Dihydroxybenzoic Acid (2,3-DHBA): Structure, Properties, and Pharmaceutical Applications
Topic: 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Clarifying the "2,3-Dihydrobenzoic Acid" Nomenclature in Drug Discovery
Executive Summary & Nomenclature Precision
In the context of drug development and microbial physiology, 2,3-Dihydroxybenzoic acid (2,3-DHBA) is a high-value pharmacophore, primarily known as the iron-chelating moiety of the siderophore enterobactin .
Critical Nomenclature Distinction: Researchers often encounter the term "2,3-dihydrobenzoic acid" in literature. It is vital to distinguish between the two distinct chemical entities to avoid experimental error:
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2,3-Dihydroxybenzoic acid (2,3-DHBA): The aromatic, stable catechol derivative (CAS 303-38-8).[1] This is the primary target for iron chelation therapies and siderophore-drug conjugates.
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2,3-Dihydro-2,3-dihydroxybenzoic acid: A non-aromatic cyclohexadiene intermediate (CAS 100459-00-5) in the biosynthesis of 2,3-DHBA. It is unstable and rapidly dehydrogenated in biological systems.
This guide focuses on the aromatic 2,3-DHBA (CAS 303-38-8) , as it is the stable reagent used in chemical synthesis and drug formulation.
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7][8]
2,3-DHBA consists of a benzene ring substituted with a carboxylic acid group at position 1 and hydroxyl groups at positions 2 and 3. This specific ortho-hydroxyl arrangement (catechol) adjacent to the carboxyl group creates a unique electronic environment that facilitates high-affinity metal coordination.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2,3-Dihydroxybenzoic acid | Also known as 2-Pyrocatechuic acid |
| CAS Registry | 303-38-8 | |
| Molecular Formula | C₇H₆O₄ | |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Off-white to pale brown powder | Oxidizes upon air exposure |
| Melting Point | 204–206 °C | Decomposes upon melting |
| Solubility | Water (~50 mg/mL), Ethanol, DMSO | Poorly soluble in non-polar solvents |
| pKa₁ (COOH) | 2.91 | Carboxylic acid deprotonation |
| pKa₂ (OH) | ~9.2 | First catechol hydroxyl |
| pKa₃ (OH) | ~13.0 | Second catechol hydroxyl |
| LogP | 1.20 | Moderate lipophilicity |
Structural Logic: The Chelation Motif
The pharmacological power of 2,3-DHBA lies in its bidentate or tridentate coordination capability. At physiological pH (7.4), the carboxyl group is deprotonated (COO⁻). Upon encountering Fe(III), the phenolic hydroxyls deprotonate to form a stable five-membered chelate ring.
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Coordination Geometry: In enterobactin, three 2,3-DHBA units linked to a serine trimer scaffold wrap around a single Fe(III) ion, forming an octahedral complex with an exceptionally high stability constant (
).
Biosynthesis & Synthetic Routes
Understanding the origin of 2,3-DHBA is essential for metabolic engineering and synthetic biology applications.
Biosynthetic Pathway (The Chorismate Pathway)
In E. coli and other siderophore-producing bacteria, 2,3-DHBA is synthesized from chorismate via three enzymatic steps encoded by the ent gene cluster.
Figure 1: Biosynthetic pathway of 2,3-DHBA from Chorismate.[2] Note the "Dihydro" intermediate (EntB product) which is often confused with the final aromatic product.
Chemical Synthesis (Kolbe-Schmitt Reaction)
For industrial and pharmaceutical applications, 2,3-DHBA is synthesized chemically.
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Starting Material: Catechol (1,2-dihydroxybenzene).
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Carboxylation: Treatment with alkali metal carbonates (e.g., KHCO₃) and CO₂ under high pressure and temperature (Kolbe-Schmitt conditions).
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Purification: Acidification and recrystallization from water.
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Yield Note: The reaction often yields a mixture of 2,3-DHBA and 3,4-DHBA. Regioselectivity is controlled by cation size (K⁺ favors the 2,3-isomer due to the "ortho-effect" chelation during the transition state).
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Drug Development Applications
The "Trojan Horse" Strategy
Bacteria require iron for growth but lack efficient uptake mechanisms for free Fe(III). They secrete siderophores (like enterobactin) to scavenge iron. Drug developers exploit this by conjugating antibiotics to 2,3-DHBA.
Mechanism:
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Conjugation: An antibiotic (e.g., amoxicillin, cephalosporin) is chemically linked to the carboxyl group of 2,3-DHBA.
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Recognition: The bacterial receptor (e.g., FepA in E. coli) recognizes the 2,3-DHBA moiety as a siderophore.
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Active Transport: The complex is actively transported into the periplasm/cytoplasm, bypassing porin-mediated resistance.
Figure 2: The "Trojan Horse" mechanism utilizing 2,3-DHBA to smuggle antibiotics into Gram-negative bacteria.
Iron Overload Therapy
While deferoxamine is a standard standard, 2,3-DHBA derivatives are investigated for oral iron chelation therapy (e.g., Thalassemia). The molecule's low molecular weight and high affinity allow it to scavenge labile plasma iron (LPI) effectively.
Analytical Characterization Protocols
To ensure the integrity of 2,3-DHBA in research samples, the following validated HPLC protocol is recommended.
HPLC-UV/MS Method
Objective: Separation of 2,3-DHBA from its isomers (2,5-DHBA, 3,4-DHBA) and degradation products (catechol).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile (ACN).
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Gradient:
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0-5 min: 5% B (Isocratic)
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5-15 min: 5% -> 40% B (Linear)
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15-20 min: 40% -> 90% B (Wash)
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Flow Rate: 1.0 mL/min.[3]
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Detection: UV at 254 nm (aromatic ring) and 310 nm (catechol-Fe complex if present).
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Mass Spec: ESI Negative Mode (M-H)⁻ = 153.02 m/z.
Stability & Storage
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Oxidation Sensitivity: 2,3-DHBA is prone to oxidation, turning from white to brown (quinone formation).
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Protocol: Store solid at -20°C under argon/nitrogen. Prepare solutions fresh in degassed solvents containing 1 mM ascorbic acid or sodium metabisulfite if downstream biology permits.
References
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Chemical Structure & Properties
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Biosynthetic Pathway
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Fischbach, M. A., et al. (2006). Genetic analysis of the enterobactin gene cluster in Escherichia coli. Journal of Bacteriology. [Link]
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Siderophore Drug Conjugates
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Page, M. G. P. (2019). Siderophore-Antibiotic Conjugates. Annals of the New York Academy of Sciences. [Link]
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Iron Chelation Chemistry
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Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. PNAS. [Link]
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- Analytical Methods
Sources
- 1. 2,3-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. ECMDB: (2S,3S)-2,3-Dihydro-2,3-dihydroxybenzoate (ECMDB20009) (M2MDB000858) [ecmdb.ca]
- 3. helixchrom.com [helixchrom.com]
- 4. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroxybenzoic acid, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
